molecular formula C17H17FN2O2 B2450650 (2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1428350-76-8

(2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2450650
CAS No.: 1428350-76-8
M. Wt: 300.333
InChI Key: CBFZTAMXEFEYMO-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H17FN2O2 and its molecular weight is 300.333. The purity is usually 95%.
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Scientific Research Applications

Radiolabelling and Brain Imaging

  • The compound has been utilized in the synthesis and radiolabelling of derivatives for potential use in Single Photon Emission Computerized Tomography (SPECT) imaging. These derivatives exhibit significant uptake in mouse brain tissue, indicating potential utility in visualizing brain receptors like the 5-HT2A receptor, which is relevant to psychiatric illnesses such as depression and anorexia (Blanckaert et al., 2004), (Blanckaert et al., 2005).

Structural and Physicochemical Analysis

  • The compound's derivatives have been synthesized and characterized, with their crystal structures confirmed through X-ray diffraction and spectroscopy. The molecular structures have also been optimized and compared using density functional theory (DFT), providing insights into their conformational and electrostatic properties. This structural exploration aids in understanding the physicochemical properties and the stability of the molecules, which is crucial for their potential applications in various fields (Huang et al., 2021), (Prasad et al., 2018).

Properties

IUPAC Name

(2-fluorophenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2/c18-15-6-2-1-5-14(15)17(21)20-11-8-13(9-12-20)22-16-7-3-4-10-19-16/h1-7,10,13H,8-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFZTAMXEFEYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.